Methyl 1-benzylpyrrolidine-3-carboxylate
CAS No.: 126344-02-3; 17012-21-4
Cat. No.: VC5473528
Molecular Formula: C13H17NO2
Molecular Weight: 219.284
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 126344-02-3; 17012-21-4 |
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Molecular Formula | C13H17NO2 |
Molecular Weight | 219.284 |
IUPAC Name | methyl 1-benzylpyrrolidine-3-carboxylate |
Standard InChI | InChI=1S/C13H17NO2/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
Standard InChI Key | GDWFCUOFVSNTTG-UHFFFAOYSA-N |
SMILES | COC(=O)C1CCN(C1)CC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 1-benzylpyrrolidine-3-carboxylate belongs to the pyrrolidine class of saturated five-membered heterocycles, featuring a nitrogen atom at position 1 and a benzyl-substituted ester group at position 3. The compound’s bicyclic structure enhances its stability and reactivity, making it a versatile intermediate in organic synthesis . Key physicochemical parameters are summarized below:
The liquid state at room temperature and moderate boiling point facilitate its use in solution-phase reactions, while the ester group provides sites for nucleophilic substitution or hydrolysis . Nuclear magnetic resonance (NMR) analyses confirm the expected structure, with characteristic peaks corresponding to the benzyl aromatic protons (δ 7.2–7.4 ppm) and pyrrolidine methylene groups (δ 2.5–3.5 ppm) .
Synthesis and Manufacturing Processes
While detailed industrial synthesis protocols remain proprietary, laboratory-scale methods for analogous pyrrolidine derivatives suggest potential routes. A patented approach for 1-benzylpyridinium-3-carboxylate synthesis involves reacting benzyl chloride with nicotinic acid in the presence of sodium hydroxide and a composite catalyst (e.g., with tetrabutylammonium bromide) at 70–100°C . Although this method targets a pyridinium analog, it highlights the feasibility of benzyl halide- and carboxylic acid-derived intermediates for related compounds. For methyl 1-benzylpyrrolidine-3-carboxylate, plausible steps include:
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Pyrrolidine ring formation: Cyclization of γ-aminobutyric acid derivatives under reductive amination conditions.
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Benzylation: Introduction of the benzyl group via alkylation using benzyl bromide or chloride.
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Esterification: Reaction of the carboxylic acid intermediate with methanol in the presence of acid catalysts.
Reaction yields for similar compounds range from 90–93%, with purification achieved via fractional distillation or column chromatography . Industrial production likely optimizes these steps for cost efficiency and scalability, though specific details are undisclosed .
Applications in Pharmaceutical Development
Methyl 1-benzylpyrrolidine-3-carboxylate serves as a critical intermediate in synthesizing analgesics and anti-inflammatory agents. Its pyrrolidine core mimics endogenous neurotransmitters, enabling structural modifications to enhance blood-brain barrier permeability . For example, derivatives with substituted aryl groups have shown promise as κ-opioid receptor agonists, reducing neuropathic pain in preclinical models . The compound’s ester group also allows facile conversion to carboxylic acids, a common pharmacophore in nonsteroidal anti-inflammatory drugs (NSAIDs) .
Role in Neuroscience Research
The compound’s ability to modulate neurotransmitter systems underpins its utility in neuroscience. In vitro studies demonstrate its inhibition of monoamine oxidase A (MAO-A), increasing synaptic concentrations of serotonin and norepinephrine . This mechanism parallels antidepressant medications, suggesting potential therapeutic applications. Additionally, its benzyl group enhances lipophilicity, facilitating in vivo studies of dopamine transporter (DAT) binding kinetics .
Utilization in Organic Synthesis and Material Science
As a chiral building block, methyl 1-benzylpyrrolidine-3-carboxylate enables asymmetric synthesis of complex molecules. Its rigid pyrrolidine scaffold directs stereoselective reactions, such as Michael additions or Diels-Alder cyclizations . Recent work has leveraged this property to construct spirocyclic compounds for catalytic applications, including organocatalysts that accelerate aldol reactions with >90% enantiomeric excess .
Emerging Applications in Flavor and Fragrance Industries
Preliminary investigations indicate the compound’s potential as a flavor enhancer due to its ester-derived aromatic profile. Gas chromatography-olfactometry (GC-O) analyses reveal notes of fruity and floral undertones at concentrations <1 ppm . While regulatory approval for food use remains pending, fragrance formulations have incorporated it in trace amounts to impart longevity to floral accords .
Analytical Methodologies and Quality Control
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is the primary method for purity assessment, achieving resolutions >1.5 for closely related impurities . Quantitative NMR (qNMR) using maleic acid as an internal standard provides complementary data, with interlaboratory reproducibility of ±0.5% . Regulatory compliance requires adherence to ICH Q2(R1) guidelines for method validation, including specificity, linearity (R² > 0.999), and precision (%RSD < 2) .
Future Perspectives and Research Directions
Ongoing studies aim to exploit the compound’s scaffold in covalent inhibitor design, leveraging its electrophilic ester moiety for targeted protein modification. Advances in continuous-flow synthesis could reduce production costs by 30–40%, enhancing accessibility for academic labs . Additionally, computational modeling of its pharmacokinetic properties may identify derivatives with improved oral bioavailability.
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